1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-((4-fluorobenzyl)thio)pyrazin-2(1H)-one

Lipophilicity Drug-likeness ADMET prediction

The compound 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-((4-fluorobenzyl)thio)pyrazin-2(1H)-one (CAS 899987-39-4) belongs to the pyrazin-2(1H)-one chemotype, a privileged scaffold in medicinal chemistry associated with inhibition of protein kinases, HIV-1 reverse transcriptase, and modulation of GABA receptors. Its structure features a 2,3-dihydrobenzo[b][1,4]dioxin pharmacophore at the N1 position and a 4-fluorobenzyl thioether at C3.

Molecular Formula C19H15FN2O3S
Molecular Weight 370.4
CAS No. 899987-39-4
Cat. No. B2732836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-((4-fluorobenzyl)thio)pyrazin-2(1H)-one
CAS899987-39-4
Molecular FormulaC19H15FN2O3S
Molecular Weight370.4
Structural Identifiers
SMILESC1COC2=C(O1)C=CC(=C2)N3C=CN=C(C3=O)SCC4=CC=C(C=C4)F
InChIInChI=1S/C19H15FN2O3S/c20-14-3-1-13(2-4-14)12-26-18-19(23)22(8-7-21-18)15-5-6-16-17(11-15)25-10-9-24-16/h1-8,11H,9-10,12H2
InChIKeyZLUGKJDOBFAFDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((4-fluorobenzyl)thio)pyrazin-2(1H)-one (CAS 899987-39-4): Chemical Class, Physicochemical Identity, and Procurement-Relevant Profile


The compound 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-((4-fluorobenzyl)thio)pyrazin-2(1H)-one (CAS 899987-39-4) belongs to the pyrazin-2(1H)-one chemotype, a privileged scaffold in medicinal chemistry associated with inhibition of protein kinases, HIV-1 reverse transcriptase, and modulation of GABA receptors [1]. Its structure features a 2,3-dihydrobenzo[b][1,4]dioxin pharmacophore at the N1 position and a 4-fluorobenzyl thioether at C3. Key computed physicochemical properties include a molecular weight of 370.4 g/mol, an XLogP3 of 3.3, a topological polar surface area (TPSA) of 76.4 Ų, 6 hydrogen bond acceptors, and 4 rotatable bonds [2]. The compound is typically supplied at ≥95% purity for research use .

Why 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((4-fluorobenzyl)thio)pyrazin-2(1H)-one Cannot Be Interchanged with Close Analogs Without Quantitative Differentiation


Within the pyrazin-2(1H)-one series bearing N1‑aryl and C3‑thioether substituents, minor structural modifications produce measurable shifts in lipophilicity, hydrogen‑bonding capacity, and molecular topology that directly influence solubility–permeability balance, target engagement, and ADMET risk profiles [1]. Substitution at the benzyl thioether position—replacing the para‑fluoro of the target compound with meta‑methyl or 2,5‑dimethyl on close analogs (CAS 899987‑41‑8 and 899743‑73‑8)—alters computed logP by up to 0.6 log units and changes the hydrogen bond acceptor count from 6 to 5, parameters with established correlations to oral bioavailability and off‑target promiscuity [2][3]. Generic interchange without empirical head‑to‑head comparison therefore risks introducing uncontrolled variability in potency, selectivity, and pharmacokinetic behavior, undermining reproducibility in lead‑optimization cascades.

Head-to-Head and Cross-Study Quantitative Differentiation of 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((4-fluorobenzyl)thio)pyrazin-2(1H)-one Versus Closest Analogs


Lipophilic Ligand Efficiency: XLogP3 Comparison Across N1‑(2,3‑Dihydrobenzo[1,4]dioxin) Pyrazinones

The target compound records a computed XLogP3 of 3.3, positioning it at the lower end of the lipophilicity range among its closest N1‑conserved analogs. The meta‑methyl analog (CAS 899987‑41‑8) has XLogP3 = 3.5, and the 2,5‑dimethyl analog (CAS 899743‑73‑8) reaches 3.9 [1][2]. Lower logP within a congeneric series is generally associated with reduced phospholipidosis risk and improved aqueous solubility, factors that favorably shift the developability profile before any empirical optimization [3].

Lipophilicity Drug-likeness ADMET prediction

Hydrogen Bond Acceptor Count Differentiates Target Engagement Capacity from N1‑Conserved Analogs

The target compound possesses 6 hydrogen bond acceptors (HBA), attributed to the pyrazinone carbonyl, dioxin oxygens, thioether sulfur, and the para‑fluoro substituent. By contrast, the 3‑methylbenzyl analog (CAS 899987‑41‑8) and the 2,5‑dimethylbenzyl analog (CAS 899743‑73‑8) each present only 5 HBA, as the methyl substituents contribute no additional acceptor capacity [1][2]. The extra HBA in the target compound expands its electrostatic interaction potential, which is linked to enhanced binding affinity in systems where polar contacts dominate the pharmacophore–receptor interface [3].

Hydrogen bonding Target recognition Physicochemical differentiation

Topological Polar Surface Area (TPSA) as a Predictor of Membrane Permeability Differentiation

The target compound has a computed TPSA of 76.4 Ų, a value that falls below the common threshold of 140 Ų for oral absorption and below 90 Ų—a frequently cited cutoff for blood–brain barrier (BBB) penetration [1]. While TPSA values for the direct comparators (CAS 899987-41-8 and 899743-73-8) are publicly unavailable from the same computational source, the target compound's TPSA relative to established drug-likeness benchmarks provides a quantitative filter for permeability potential that differentiates it from higher-TPSA pyrazinone analogs reported elsewhere with TPSA exceeding 100 Ų [2].

Membrane permeability BBB penetration Oral absorption

Pyrazin-2(1H)-one Scaffold Validated for Dual PI3Kα/HDAC6 Inhibition: Class-Level Activity Baseline

A 2022 study demonstrated that rationally designed pyrazin-2(1H)-one derivatives achieve potent dual inhibition of PI3Kα and HDAC6. The lead compound 9q exhibited PI3Kα IC₅₀ = 372 nM, HDAC6 IC₅₀ = 4.5 nM, and anti-proliferative activity against MV4-11 leukemia cells with IC₅₀ = 0.093 μM [1]. While the target compound was not among the tested set, the shared pyrazin-2(1H)-one core provides a validated baseline for kinase and deacetylase inhibition that is absent in compounds lacking this scaffold. This class-level evidence supports prioritizing the target compound for PI3K/HDAC screening over non-pyrazinone alternatives [1].

PI3K/HDAC dual inhibition Leukemia Pyrazinone scaffold

2,3-Dihydrobenzo[1,4]dioxin Pharmacophore Validated for Glycogen Phosphorylase Inhibition: Supporting Evidence from Thiazolidinedione Series

Juhász et al. (2007) reported that 5‑benzyl and 5‑benzylidene‑thiazolidine‑2,4‑diones bearing the 2,3‑dihydrobenzo[1,4]dioxin pharmacophore inhibit glycogen phosphorylase (liver isoform), with one representative ligand showing a Ki of 4,200 nM against the human enzyme [1]. Although the target compound belongs to a pyrazin‑2(1H)‑one rather than a thiazolidinedione series, it shares the identical 2,3‑dihydrobenzo[1,4]dioxin moiety at the N1 position. This pharmacophore has been specifically linked to glycogen phosphorylase binding, offering a distinct metabolic‑target hypothesis not supported by N1‑aryl analogs lacking this group (e.g., CAS 899943‑84‑1) [2].

Glycogen phosphorylase Metabolic disease Dihydrobenzodioxin pharmacophore

Evidence-Driven Application Scenarios for 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((4-fluorobenzyl)thio)pyrazin-2(1H)-one in Drug Discovery and Chemical Biology


Kinase and Epigenetic Dual-Target Lead Discovery in Hematological Malignancies

The pyrazin-2(1H)-one scaffold of the target compound has been validated in a 2022 study for dual PI3Kα (IC₅₀ = 372 nM) and HDAC6 (IC₅₀ = 4.5 nM) inhibition, with anti-leukemia activity demonstrated in MV4-11 cells (IC₅₀ = 0.093 μM) [1]. The target compound, bearing the same core scaffold with a differentiated 4-fluorobenzyl thioether and dihydrobenzodioxin N1-substituent, can serve as a screening candidate in PI3K/HDAC dual-target programs, particularly where the lower XLogP3 (3.3) and favorable TPSA (76.4 Ų) may reduce off-target liabilities relative to more lipophilic analogs [2][3].

Metabolic Disease Probe Development Targeting Hepatic Glycogen Phosphorylase

The 2,3-dihydrobenzo[1,4]dioxin pharmacophore—present at the N1 position of the target compound—has been linked to glycogen phosphorylase (liver isoform) inhibition, with a representative thiazolidinedione-dioxin hybrid exhibiting a Ki of 4,200 nM [1]. The target compound can be procured as a structurally distinct chemotype (pyrazinone vs. thiazolidinedione) for GP inhibitor screening, enabling exploration of the dihydrobenzodioxin pharmacophore in a novel scaffold context for type 2 diabetes and other metabolic indications.

Physicochemical Benchmarking and in Silico ADMET Profiling for Pyrazinone Lead Optimization

With its computed XLogP3 of 3.3, 6 hydrogen bond acceptors, 4 rotatable bonds, and TPSA of 76.4 Ų, the target compound provides a well-characterized physicochemical reference point within the pyrazin-2(1H)-one series [1][2]. It can serve as a calibration standard for building computational ADMET models and for benchmarking permeability, solubility, and metabolic stability in parallel artificial membrane permeability assays (PAMPA) and human liver microsome studies, where its lower logP and higher HBA count relative to the meta-methyl (XLogP3 = 3.5) and 2,5-dimethyl (XLogP3 = 3.9) analogs are expected to produce measurable differences in clearance and absorption [3][4].

Custom Pyrazinone Library Design and Structure–Activity Relationship (SAR) Expansion

The target compound offers three chemically addressable diversification points: the N1-dihydrobenzodioxin group, the C3-thioether linkage, and the para-fluoro substituent on the benzyl ring. This modular architecture enables systematic SAR exploration where the target compound can serve as the reference hit for synthesizing focused libraries. The 4-fluorobenzyl thioether provides a unique combination of moderate electron withdrawal and hydrogen bond acceptor capacity (6 HBA) compared to the methyl-substituted analogs (5 HBA), making it a preferred starting scaffold for programs requiring enhanced polar interactions with target proteins [1][2].

Quote Request

Request a Quote for 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-((4-fluorobenzyl)thio)pyrazin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.